Gartanin
Overview
Description
Gartanin is a compound of interest within the realm of organic chemistry and molecular biology due to its unique structure and potential applications. Its study encompasses various fields, including synthesis analysis, molecular structure, chemical reactions, and properties, both physical and chemical.
Synthesis Analysis
The synthesis of organic compounds like gartanin often involves detailed analysis and optimization of reaction conditions to achieve desired outcomes. Techniques such as on-surface synthesis have shown promise for creating new organic materials through controlled chemical reactions, offering insights into the synthesis process of complex molecules like gartanin (Clair & de Oteyza, 2019).
Molecular Structure Analysis
Understanding the molecular structure of gartanin is crucial for exploring its potential applications. Studies on molecular descriptors and their applications in quantitative structure property/activity relationships provide valuable information for predicting compound structures with optimized activities, which is relevant for analyzing gartanin's structure (Sahoo et al., 2016).
Chemical Reactions and Properties
The chemical properties of gartanin, including its reactivity and interaction with other substances, can be explored through the lens of chemical coupling reactions on surfaces and the study of process synthesis, which reviews how chemical engineers select components and interconnect them to create a chemical process (Nishida et al., 1981).
Physical Properties Analysis
The physical properties of gartanin, such as solubility, melting point, and stability, can be inferred from studies on the physical and mechanical properties of materials. Analysis of molecular materials using techniques like the pair distribution function offers insights into short- and intermediate-range order in materials, which could be applicable to studying gartanin's physical properties (Terban & Billinge, 2021).
Chemical Properties Analysis
Gartanin's chemical properties, including acidity/basicity, reactivity with other chemical groups, and potential for chemical modification, can be explored through a comprehensive understanding of its molecular structure and the mechanisms underlying its reactions. Research into catalysis and photocatalysis by metal organic frameworks provides a foundation for understanding the chemical behavior and potential applications of gartanin in catalysis (Dhakshinamoorthy et al., 2018).
Scientific Research Applications
Neuroprotection
- Scientific Field : Neurochemistry
- Application Summary : Gartanin has been found to protect neurons against glutamate-induced cell death in HT22 cells . This is the first time such a neuroprotective capacity of Gartanin has been investigated .
- Methods of Application : The study involved supplementing 1–10 µM gartanin to HT22 cells exposed to glutamate . The effects of gartanin on intracellular ROS generation and mitochondrial depolarization were also investigated .
- Results : Gartanin effectively reduced glutamate-induced intracellular ROS generation and mitochondrial depolarization . It was found that gartanin induced HO-1 expression independent of nuclear factor erythroid-derived 2-like 2 (Nrf2) . The inhibitory effects of gartanin on glutamate-induced apoptosis were partially blocked by small interfering RNA-mediated knockdown of HO-1 .
Dermatological Applications
- Scientific Field : Dermatology
- Application Summary : Gartanin, a bioactive xanthone compound extracted from the pericarp of mangosteen, has been used in dermatological products such as cosmetics . The study aimed to predict the metabolism of α-mangostin and gartanin using in silico and in vitro skin permeation strategies .
- Methods of Application : The study involved predicting the metabolism of α-mangostin and gartanin based on their 2D molecular structures using ADMET Predictor™ . The in vitro investigation of metabolites produced during skin permeation using human epidermal keratinocyte cells, neonatal (HEKn cells) was performed by LC-MS/MS .
- Results : The results derived from in silico were in excellent alignment with those obtained from in vitro studies for both compounds . Gartanin and α-mangostin were predicted to be metabolized via phase I and phase II metabolism (sulfation), respectively .
Analysis of Xanthones in Mangosteen Extracts
- Scientific Field : Analytical Chemistry
- Application Summary : Gartanin, along with other xanthone derivatives such as α-mangostin and γ-mangostin, is found in the pericarp of mangosteen . These compounds have been reported to exert pharmacological activities, such as antioxidant and anti-inflammatory . Therefore, the development of an analytical method capable of quantifying these compounds is important .
- Methods of Application : The study involved determining the correlation between FTIR spectra and HPLC chromatogram, combined with chemometrics for quantitative analysis of ethanolic extract of mangosteen .
- Results : The wavenumber regions of 3700–2700 cm −1 offered a reliable method for quantitative analysis of γ-mangostin with coefficient of determination ( R2) 0.9573 in calibration and 0.8134 in validation models . FTIR spectra using the second derivatives at wavenumber 3700–663 cm −1 with coefficient of determination ( R2) >0.99 in calibration and validation models were used for quantitative analysis of gartanin and α-mangostin, respectively .
Antagonist Interaction with Ligand-Binding Domain
- Scientific Field : Biochemistry
- Application Summary : Gartanin was found to interact with the ligand-binding domain through a solely antagonist interaction .
- Methods of Application : The study involved utilizing a cell-free and cell-based FRET assays .
- Results : Inhibition of CHOP, a critical component of the ER stress pathway, was observed to stabilize AR .
Extraction of Mangosteen Pericarp
- Scientific Field : Food Science
- Application Summary : Gartanin, along with other xanthone derivatives such as α-mangostin and γ-mangostin, is found in the pericarp of mangosteen . These compounds have been reported to exert pharmacological activities, such as antioxidant . Therefore, the development of an extraction method capable of quantifying these compounds is important .
- Methods of Application : The study involved determining the optimal extraction temperature by Pressurized Hot Water Extraction (PHWE) .
- Results : An extraction temperature of 120 °C yielded the highest concentrations of α-Mangostin, γ-Mangostin, and Gartanin with a concomitant improvement in antioxidant capacity compared to other extraction temperatures .
Antagonist Interaction with Ligand-Binding Domain
- Scientific Field : Biochemistry
- Application Summary : Gartanin was found to interact with the ligand-binding domain through a solely antagonist interaction . Interestingly, inhibition of CHOP, a critical component of the ER stress pathway, was observed to stabilize AR .
- Methods of Application : The study involved utilizing a cell-free and cell-based FRET assays .
- Results : Inhibition of CHOP, a critical component of the ER stress pathway, was observed to stabilize AR .
Safety And Hazards
properties
IUPAC Name |
1,3,5,8-tetrahydroxy-2,4-bis(3-methylbut-2-enyl)xanthen-9-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O6/c1-11(2)5-7-13-19(26)14(8-6-12(3)4)22-18(20(13)27)21(28)17-15(24)9-10-16(25)23(17)29-22/h5-6,9-10,24-27H,7-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJXQLGQIDIPMTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C(=C2C(=C1O)C(=O)C3=C(C=CC(=C3O2)O)O)CC=C(C)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20187024 | |
Record name | 9H-Xanthen-9-one, 1,3,5,8-tetrahydroxy-2,4-bis(3-methyl-2-butenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20187024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Gartanin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030700 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Gartanin | |
CAS RN |
33390-42-0 | |
Record name | Gartanin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33390-42-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9H-Xanthen-9-one, 1,3,5,8-tetrahydroxy-2,4-bis(3-methyl-2-butenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033390420 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9H-Xanthen-9-one, 1,3,5,8-tetrahydroxy-2,4-bis(3-methyl-2-butenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20187024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Gartanin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030700 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
167 °C | |
Record name | Gartanin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030700 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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